4-tert-butyl-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide
Description
Properties
Molecular Formula |
C26H26N2O2 |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
4-tert-butyl-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C26H26N2O2/c1-16-13-22-23(14-17(16)2)30-25(28-22)19-7-6-8-21(15-19)27-24(29)18-9-11-20(12-10-18)26(3,4)5/h6-15H,1-5H3,(H,27,29) |
InChI Key |
NAYKSEAOPKGDJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 5,6-Dimethyl-1,3-Benzoxazole Core
The benzoxazole ring is typically synthesized via cyclization of 2-aminophenol derivatives. For 5,6-dimethyl substitution, 2-amino-4,5-dimethylphenol undergoes condensation with a benzoyl chloride derivative under acidic conditions. For example, reacting 2-amino-4,5-dimethylphenol with benzoyl chloride in polyphosphoric acid at 160°C yields the benzoxazole intermediate. Alternative methods include palladium-catalyzed direct 2-arylation of preformed benzoxazoles, though this requires careful optimization of catalysts and bases.
Introduction of the tert-Butyl Group
The tert-butyl group is introduced via Friedel-Crafts alkylation or nucleophilic substitution. In one approach, 4-bromobenzamide is reacted with tert-butyl bromide in the presence of aluminum chloride, though this method risks over-alkylation. A more controlled strategy involves using tert-butyl carbamate (Boc) as a protecting group, which is later deprotected under acidic conditions.
Coupling of Benzamide and Benzoxazole Moieties
The final step involves forming the amide bond between the tert-butyl benzoyl chloride and the 3-amino-phenyl-benzoxazole intermediate. This is achieved using coupling agents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), with DMAP (4-Dimethylaminopyridine) as a catalyst.
Detailed Synthetic Pathways
Pathway A: Sequential Condensation and Cyclization
Step 1: Synthesis of 5,6-Dimethyl-1,3-Benzoxazole
2-Amino-4,5-dimethylphenol (10 mmol) is condensed with benzoyl chloride (12 mmol) in polyphosphoric acid at 160°C for 6 hours. The crude product is purified via recrystallization from ethanol, yielding 5,6-dimethyl-1,3-benzoxazole (82% yield).
Step 2: tert-Butylation of Benzamide
4-Nitrobenzamide (8 mmol) is dissolved in dry dichloromethane, followed by the addition of tert-butyl bromide (10 mmol) and AlCl₃ (12 mmol). The mixture is stirred at 0°C for 2 hours, then quenched with ice-water. The tert-butyl-4-nitrobenzamide intermediate is isolated via filtration (75% yield).
Step 3: Reduction of Nitro Group
The nitro group is reduced using hydrogen gas (1 atm) over a palladium-on-carbon catalyst in ethanol at room temperature for 12 hours, yielding tert-butyl-4-aminobenzamide (89% yield).
Step 4: Amide Bond Formation
The amine intermediate (5 mmol) is reacted with 3-(5,6-dimethyl-1,3-benzoxazol-2-yl)benzoic acid (5.5 mmol) using HATU (6 mmol) and DIPEA (N,N-Diisopropylethylamine, 12 mmol) in DMF (Dimethylformamide) at room temperature for 24 hours. The product is purified via column chromatography (silica gel, ethyl acetate/hexane), affording the final compound in 68% yield.
Pathway B: Palladium-Catalyzed Cross-Coupling
This method prioritizes efficiency by integrating palladium-catalyzed steps for direct arylation:
-
Direct 2-Arylation of Benzoxazole : 5,6-Dimethyl-1,3-benzoxazole (10 mmol) is reacted with 3-iodophenylboronic acid (12 mmol) using Pd(OAc)₂ (5 mol%) and SPhos (2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl, 10 mol%) in toluene at 110°C for 18 hours. The 3-(5,6-dimethyl-1,3-benzoxazol-2-yl)iodobenzene intermediate is obtained in 74% yield.
-
Buchwald-Hartwig Amination : The iodide intermediate (5 mmol) is coupled with tert-butyl-4-aminobenzamide (5.5 mmol) using Pd₂(dba)₃ (2 mol%) and XPhos (4 mol%) in toluene at 100°C for 24 hours, yielding the final product in 65% yield.
Optimization of Reaction Conditions
Catalyst Screening
Palladium catalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃) outperform nickel-based systems in cross-coupling steps, providing higher yields (65–74% vs. 40–50%). Ligands such as XPhos and SPhos enhance selectivity by mitigating undesired homo-coupling.
Solvent and Temperature Effects
Purification Techniques
-
Recrystallization : Ethanol or ethyl acetate/hexane mixtures yield products with >95% purity.
-
Column Chromatography : Silica gel with gradient elution (ethyl acetate/hexane from 1:4 to 1:2) resolves closely eluting impurities.
Analytical Characterization
Spectroscopic Data
Purity and Yield Comparison
| Synthetic Pathway | Yield (%) | Purity (%) |
|---|---|---|
| Pathway A | 68 | 97 |
| Pathway B | 65 | 95 |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
4-tert-butyl-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound can be used in the development of new materials, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The benzoxazole moiety may interact with biological receptors or enzymes, leading to various biochemical effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Analysis
The tert-butyl group in the target compound is a bulky, electron-donating substituent, which contrasts with electron-withdrawing groups (e.g., nitro, chloro) in analogs like 2-chloro-N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrobenzamide (8g) .
Pharmacological and Functional Comparisons
Benzoxazole Derivatives
Benzoxazole moieties, as seen in both the target compound and 8g , are associated with enhanced aromatic stacking interactions in drug-receptor binding. The 5,6-dimethyl substitution on the benzoxazole ring may improve metabolic stability compared to unsubstituted analogs.
Clinically Relevant Benzamides
- Indapamide : A sulfonamide-bearing benzamide with diuretic activity, emphasizing the role of electronegative substituents (e.g., sulfonamide, chloro) in modulating ion channel interactions.
- Repaglinide: A non-sulfonamide benzamide derivative with antidiabetic activity, demonstrating how extended alkyl/aryl substituents (e.g., piperidine) can target pancreatic β-cell receptors.
Biological Activity
4-tert-butyl-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 374.44 g/mol
- CAS Number : Not specifically listed in the search results but can be derived from the structure.
The biological activity of this compound is largely attributed to its structural components:
- The benzoxazole moiety is known for its role in various biological activities, including antimicrobial and anticancer properties.
- The tert-butyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of benzoxazole have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) . Although specific data on this compound is limited, its structural analogs suggest potential activity against Gram-positive and Gram-negative bacteria.
Anticancer Activity
Studies have reported that benzoxazole derivatives can induce apoptosis in cancer cells. The mechanism often involves the modulation of cell cycle progression and inhibition of tumor growth. For example, a related compound demonstrated favorable toxicity profiles in MCF-7 breast cancer cells, maintaining cell viability even at elevated concentrations . This suggests that this compound may also exhibit similar anticancer properties.
Study 1: Antimicrobial Efficacy
A study examining a series of phenylthiazole compounds with similar structural features found promising activity against MRSA strains with MIC values as low as 4 µg/mL . While direct comparisons cannot be made without specific testing on our compound, the findings highlight the potential for antimicrobial efficacy within this chemical class.
Study 2: Cytotoxicity Assessment
In a cytotoxicity study involving various benzoxazole derivatives, one compound maintained over 90% cell viability at concentrations significantly above its MIC against several cancer cell lines . This indicates a potential therapeutic window for compounds like this compound.
Data Tables
| Activity Type | MIC (µg/mL) | Compound |
|---|---|---|
| Antimicrobial | 4 | Phenylthiazole derivative |
| Cytotoxicity | >32 | Benzoxazole derivative |
Q & A
Q. What are the optimized synthetic routes for 4-tert-butyl-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide, and how do reaction conditions influence yield?
The synthesis typically involves coupling 4-tert-butylbenzoyl chloride with a 3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline derivative under basic conditions. Triethylamine in dichloromethane at room temperature is commonly used to neutralize HCl generated during amide bond formation . Purification via column chromatography or recrystallization ensures high purity (>95%). Yield optimization may require controlled stoichiometry, inert atmospheres (e.g., nitrogen), and solvent selection (e.g., DMF for enhanced solubility of intermediates) .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?
- 1H/13C NMR : Key signals include the tert-butyl group (δ ~1.3 ppm for CH3, δ ~34 ppm for quaternary carbon) and benzoxazole protons (δ ~7.0–8.5 ppm).
- IR : Peaks at ~1660 cm⁻¹ (amide C=O) and ~1600 cm⁻¹ (benzoxazole C=N) confirm functional groups.
- Mass Spectrometry : Molecular ion peaks [M+H]+ should align with the theoretical molecular weight (e.g., ~430 g/mol). Purity >95% is validated by HPLC with a C18 column and UV detection at 254 nm .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
The compound is lipophilic (logP ~4.5) and soluble in DMSO, DMF, or dichloromethane. Aqueous solubility is poor, requiring formulation with surfactants (e.g., Tween-80) for biological assays. Stability studies (TGA/DSC) indicate decomposition above 200°C, with no significant hydrolysis in pH 7.4 buffers over 24 hours .
Advanced Research Questions
Q. How can molecular docking and dynamics simulations elucidate its interactions with biological targets (e.g., enzymes)?
Docking studies (AutoDock Vina, Schrödinger Suite) using crystal structures of targets (e.g., kinases) reveal binding affinities (ΔG values) and key interactions:
- The benzoxazole moiety may engage in π-π stacking with aromatic residues (e.g., Phe in ATP-binding pockets).
- The tert-butyl group enhances hydrophobic interactions. MD simulations (NAMD/GROMACS) over 100 ns can assess stability of ligand-target complexes .
Q. How to resolve contradictions in reported biological activity data (e.g., IC50 variability across studies)?
Discrepancies may arise from assay conditions (e.g., ATP concentration in kinase assays) or cell line heterogeneity. Standardized protocols (e.g., CLSI guidelines) and orthogonal assays (e.g., SPR for binding kinetics vs. cell viability for efficacy) are critical. Comparative meta-analysis of IC50 values under controlled parameters (pH, temperature) is recommended .
Q. What strategies validate the compound’s mechanism of action in complex biological systems?
- Transcriptomics/Proteomics : RNA-seq or SILAC-based proteomics to identify downstream pathways.
- Chemical Proteomics : Use biotinylated analogs for pull-down assays to capture interacting proteins.
- CRISPR Knockout Models : Validate target specificity by comparing effects in wild-type vs. gene-edited cells .
Q. How can structural modifications enhance selectivity for a target protein isoform?
- SAR Analysis : Introduce substituents at the benzamide para-position (e.g., halogens) to probe steric and electronic effects.
- Co-crystallization : Resolve X-ray structures (resolution ≤2.0 Å) of ligand-protein complexes to guide rational design.
- Free Energy Perturbation (FEP) : Predict binding energy changes for hypothetical analogs using FEP+ .
Methodological Guidance
8. Designing a dose-response study for in vitro toxicity assessment:
- Cell Lines : Use ≥3 replicates in primary (e.g., hepatocytes) and cancer (e.g., HepG2) cells.
- Concentration Range : 0.1–100 μM, log-spaced increments.
- Endpoints : Measure viability (MTT assay), apoptosis (Annexin V/PI), and oxidative stress (ROS-Glo) .
9. Integrating computational and experimental data for mechanistic hypotheses:
- Network Pharmacology : Map predicted targets (SwissTargetPrediction) onto KEGG pathways.
- Validation : Prioritize top-ranked targets via siRNA knockdown followed by functional rescue experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
